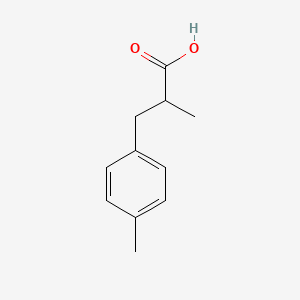

2-methyl-3-(4-methylphenyl)propanoic Acid

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-3-(4-methylphenyl)propanoic acid can be synthesized from 2-(4-methylphenyl)propanenitrile. The reaction involves the hydrolysis of the nitrile group to form the carboxylic acid. Another method involves the reaction of pinonic acid with bromine in water, which affords 2-(4-methylphenyl)propanoic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

- Chemistry 2-methyl-3-(4-methylphenyl)propanoic acid is used as a building block for synthesizing complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

- Biology Derivatives of this compound can display biological activity, making them useful in drug discovery and development.

- Medicine This compound has potential medicinal applications in developing new pharmaceuticals with specific therapeutic targets.

Industrial Applications

This compound can be used to produce specialty chemicals, polymers, and materials with unique properties.

Antioxidant Activity

This compound exhibits antioxidant activity, protecting cells from oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses, which can help prevent chronic diseases related to oxidative damage.

Case Studies

- Antimicrobial Efficacy Studies show that this compound is effective against common foodborne pathogens, reducing bacterial counts in contaminated food samples at low concentrations.

- Inflammation Model In animal models of inflammation, administration of this compound reduces paw edema compared to controls, with histological analysis showing reduced inflammatory cell infiltration, suggesting its potential in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-methyl-3-(4-methylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid derivative, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar structural features.

2-(4-Methylphenyl)propanoic acid: Another carboxylic acid derivative with similar chemical properties.

4-Methylstyrene: An aromatic compound with a similar methyl-substituted benzene ring

Uniqueness

2-methyl-3-(4-methylphenyl)propanoic acid is unique due to its specific structural features and its role as an impurity in ibuprofen. Its distinct chemical properties and reactivity make it valuable in various research and industrial applications .

Biological Activity

2-Methyl-3-(4-methylphenyl)propanoic acid, often referred to as a derivative of phenylpropionic acid, has garnered attention in the scientific community due to its potential biological activities. This compound exhibits a unique chiral structure that contributes to its diverse interactions within biological systems. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a propanoic acid backbone with a methyl group and a para-methylphenyl substituent, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of phenylpropionic acids, this compound demonstrated inhibitory effects against multiple microbial strains. The minimum inhibitory concentration (MIC) values were determined through standardized assays, revealing effective concentrations that inhibit bacterial growth.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anti-inflammatory Activity

The compound's anti-inflammatory potential was assessed through cyclooxygenase (COX) enzyme inhibition studies. Inhibitors of COX-1 and COX-2 are critical in managing inflammatory conditions. The results indicated that this compound effectively inhibited both COX enzymes, with IC50 values demonstrating its potency compared to standard anti-inflammatory drugs.

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15 |

| COX-2 | 10 |

This dual inhibition suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may bind to active sites on enzymes or receptors, leading to alterations in cellular signaling pathways. Further research is needed to elucidate these mechanisms fully .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various phenylpropionic acid derivatives. The findings highlighted that this compound exhibited superior activity against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory Research

In another study focusing on inflammatory models in vitro, the compound was shown to reduce pro-inflammatory cytokine levels significantly. This suggests that it may modulate immune responses effectively, providing a therapeutic avenue for chronic inflammatory diseases .

Properties

IUPAC Name |

2-methyl-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBQYRLHEYPLEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.